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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Precision Run-on sequencing (PRO-seq) to investigate the role of the inhibitory PAF1 complex

(iPAF1C) in regulating RNA Polymerase II (Pol II) pausing. This document is intended for

researchers in molecular biology, drug discovery, and related fields who are interested in

studying transcriptional regulation at a genome-wide level.

Introduction to RNA Polymerase II Pausing and the
PAF1 Complex
Promoter-proximal pausing of RNA Polymerase II (Pol II) is a critical and widespread regulatory

step in gene transcription in metazoans.[1] After initiating transcription, Pol II transcribes

approximately 20-60 nucleotides downstream from the transcription start site (TSS) before

entering a paused state.[2] This pausing is a key checkpoint for many genes, and the release

of paused Pol II into productive elongation is a major determinant of gene expression levels.[1]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a key regulator of transcription,

implicated in multiple stages from initiation to termination.[3][4] It is a highly conserved complex

composed of several subunits, including PAF1, LEO1, CTR9, RTF1, and CDC73.[3] PAF1C

has a dual role; it can act as both a positive and negative regulator of transcription elongation.
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[2] One of its key functions is to maintain Pol II in a paused state at promoter-proximal regions.

[2]

iPAF1C: A Small-Molecule Inhibitor of the PAF1
Complex
Recent advancements have led to the development of small-molecule inhibitors of the PAF1

complex, collectively referred to as iPAF1C.[2] These inhibitors typically work by disrupting the

protein-protein interactions within the PAF1C, for example, by targeting the binding interface

between the CTR9 and PAF1 subunits.[3] Disruption of the PAF1C leads to its reduced

occupancy on chromatin, which in turn results in the global release of promoter-proximal

paused Pol II into gene bodies.[2] This makes iPAF1C a valuable tool for studying the

dynamics of Pol II pausing and its impact on gene expression.

Data Presentation: Quantitative Analysis of iPAF1C
Effects
The following tables summarize quantitative data from representative studies using PRO-seq to

analyze the effects of iPAF1C treatment or PAF1 depletion on RNA Pol II pausing and gene

expression.

Table 1: Effect of iPAF1C Treatment on RNA Pol II Pausing at Heat Shock (HS)-Down-

regulated Genes

Condition
Number of Down-
regulated Genes

Observation Reference

DLD1 cells + HS 652
Increased RNA Pol II

pausing
[2]

DLD1 cells + iPAF1C

+ HS
652

Impaired RNA Pol II

pausing
[2]

DLD1 cells with

shPAF1 + HS
777

Dampened down-

regulation response
[2]

Table 2: Global Effects of PAF1 Depletion on RNA Pol II Distribution
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Condition Observation Method Reference

Acute PAF1 depletion

Substantial decrease

in paused Pol II

occupancy for most

genes.

PRO-seq [2]

Acute PAF1 depletion

Increased Pol II

occupancy over gene

bodies of most genes.

RNA Pol II ChIP-seq [2]

PAF1 depletion

Up-regulation of short

genes, down-

regulation of long

genes.

PRO-seq [2]
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Caption: Mechanism of iPAF1C-induced RNA Pol II pause release.

PRO-seq Experimental Workflow
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1. Cell Permeabilization
(e.g., with mild detergents)

2. Nuclear Run-on with Biotin-NTPs
(Halts transcription after one base incorporation)

3. RNA Extraction and Fragmentation

4. Biotinylated RNA Enrichment
(Streptavidin bead pulldown)

5. 3' Adapter Ligation

6. 5' End Repair and 5' Adapter Ligation

7. Reverse Transcription and PCR Amplification

8. High-Throughput Sequencing

9. Data Analysis
(Mapping reads to determine Pol II position)

Click to download full resolution via product page

Caption: A simplified workflow of the PRO-seq experiment.

Experimental Protocols
Detailed PRO-seq Protocol
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This protocol is a synthesized version of established methods and provides a step-by-step

guide for performing a PRO-seq experiment to map the locations of transcriptionally engaged

RNA Polymerase II.[5][6][7]

I. Cell Permeabilization[5]

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet with ice-cold PBS.

Resuspend the cells in 10 mL of ice-cold Permeabilization Buffer (10 mM Tris-HCl pH 7.4, 10

mM KCl, 150 mM Sucrose, 5 mM MgCl2, 0.5 mM CaCl2, 0.5 mM DTT, 0.05% Tween-20, and

protease inhibitors).

Incubate on ice for 5 minutes with occasional gentle mixing.

Centrifuge at 500 x g for 5 minutes at 4°C.

Resuspend the permeabilized cells in Freezing Buffer (50 mM Tris-HCl pH 8.0, 25%

Glycerol, 5 mM MgCl2, 0.1 mM EDTA, 5 mM DTT) at a concentration of 10^7 cells/mL.

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

II. Nuclear Run-on Assay[6]

Thaw one aliquot of permeabilized cells on ice.

Prepare the 2X Run-on Mix: 10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 150 mM KCl,

0.5% Sarkosyl, 20 µM Biotin-11-ATP, 20 µM Biotin-11-CTP, 20 µM Biotin-11-GTP, 20 µM

Biotin-11-UTP.

Mix an equal volume of thawed cells and 2X Run-on Mix.

Incubate at 37°C for 5 minutes to allow for the incorporation of a single biotinylated

nucleotide.

Stop the reaction by adding TRIzol LS reagent and proceed to RNA extraction.
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III. RNA Extraction and Library Preparation[6][8]

Extract total RNA using TRIzol according to the manufacturer's protocol.

Fragment the RNA by base hydrolysis with NaOH.

Perform a streptavidin bead pulldown to enrich for biotinylated nascent RNA.

Ligate a 3' adapter to the enriched RNA.

Perform a second streptavidin bead pulldown.

Repair the 5' end of the RNA and ligate a 5' adapter.

Perform a third streptavidin bead pulldown.

Reverse transcribe the RNA to cDNA.

Amplify the cDNA library by PCR.

Purify the final library and assess its quality and quantity before sequencing.

Data Analysis: Calculating the Pausing Index
The pausing index (PI) is a metric used to quantify the degree of Pol II pausing at a given gene.

It is calculated as the ratio of PRO-seq read density in the promoter-proximal region to the read

density in the gene body.[9][10]

Define Regions:

Promoter-Proximal Region: Typically defined as a window from -50 bp to +300 bp relative

to the Transcription Start Site (TSS).[9]

Gene Body Region: Typically defined as the region from +300 bp downstream of the TSS

to the end of the gene.[9]

Calculate Read Density:
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Count the number of PRO-seq reads falling within the promoter-proximal region and the

gene body region.

Normalize the read counts by the length of the respective regions to get the read density

(reads per kilobase).

Calculate Pausing Index:

PI = (Read Density in Promoter-Proximal Region) / (Read Density in Gene Body Region)

A higher pausing index indicates a greater accumulation of paused Pol II at the promoter

relative to elongating Pol II in the gene body.

Conclusion
PRO-seq is a powerful, high-resolution technique that provides a snapshot of active

transcription genome-wide.[6] When combined with the use of specific inhibitors like iPAF1C, it

offers an invaluable tool for dissecting the molecular mechanisms of transcriptional regulation,

particularly the dynamics of RNA Polymerase II pausing. The protocols and data presented

here provide a foundation for researchers to design and execute experiments aimed at

understanding the intricate control of gene expression and for the development of novel

therapeutic strategies targeting transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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